3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid
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Overview
Description
3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid is a complex organic compound featuring a pyrazole ring substituted with nitro and dimethyl groups, linked to a benzoic acid moiety through a carbonyl-amino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of 1,3-dimethyl-1H-pyrazole to introduce the nitro group. This is followed by the acylation of the pyrazole ring with 4-methylbenzoyl chloride under basic conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles such as halogens or alkylating agents.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 3-[({4-amino-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)amino]-4-methylbenzoic acid.
Substitution: Various substituted pyrazole derivatives.
Hydrolysis: 4-methylbenzoic acid and 4-nitro-1,3-dimethyl-1H-pyrazole.
Scientific Research Applications
3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound’s structural properties make it a candidate for use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Research: It is used as a probe to study enzyme interactions and as a ligand in the development of metal-based drugs
Mechanism of Action
The mechanism of action of 3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can also act as an inhibitor of specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Lacks the nitro group, resulting in different reactivity and biological activity.
3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole: Contains additional amino groups, leading to different chemical properties and applications.
Uniqueness
3-{[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4-methylbenzoic acid is unique due to the presence of both nitro and dimethyl groups on the pyrazole ring, which confer specific electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications .
Properties
Molecular Formula |
C14H14N4O5 |
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Molecular Weight |
318.28g/mol |
IUPAC Name |
3-[(2,5-dimethyl-4-nitropyrazole-3-carbonyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C14H14N4O5/c1-7-4-5-9(14(20)21)6-10(7)15-13(19)12-11(18(22)23)8(2)16-17(12)3/h4-6H,1-3H3,(H,15,19)(H,20,21) |
InChI Key |
JBVAWCLRFJKULO-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)O)NC(=O)C2=C(C(=NN2C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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